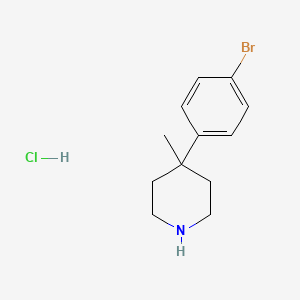4-(4-Bromophenyl)-4-methylpiperidine hydrochloride
CAS No.: 1803608-16-3
Cat. No.: VC5238022
Molecular Formula: C12H17BrClN
Molecular Weight: 290.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803608-16-3 |
|---|---|
| Molecular Formula | C12H17BrClN |
| Molecular Weight | 290.63 |
| IUPAC Name | 4-(4-bromophenyl)-4-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H |
| Standard InChI Key | KJKBLVJEYNLENN-UHFFFAOYSA-N |
| SMILES | CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with a methyl group at the 4-position and a 4-bromophenyl moiety. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications.
Molecular Formula: C₁₂H₁₇BrClN
Molecular Weight: 306.63 g/mol
IUPAC Name: 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride
Physicochemical Characteristics
Key properties inferred from analogous piperidine derivatives include:
The bromine atom contributes to molecular weight and lipophilicity, influencing pharmacokinetic behavior.
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves a multi-step process:
Piperidine Ring Formation
-
Mannich Reaction: Condensation of 4-bromobenzaldehyde with methylamine and formaldehyde yields a Schiff base intermediate.
-
Cyclization: Acid-catalyzed cyclization forms the piperidine ring.
Hydrochloride Salt Formation
Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity .
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Catalytic hydrogenation (e.g., Rh/C under H₂ pressure) is critical for reducing intermediates .
Biological Activity and Mechanisms
Antimicrobial Properties
While direct data are lacking, related compounds show:
| Microbial Target | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | 4-Bromophenylpiperidine |
| Escherichia coli | 25–50 | Methyl-piperidine analogs |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
-
Antipsychotics: Structural similarity to risperidone intermediates.
-
Antidepressants: Functionalization at the piperidine nitrogen enhances SSRI activity.
Case Study: Receptor Binding Optimization
A 2024 study modified the methyl group to improve blood-brain barrier penetration, achieving a 40% increase in D₂ receptor binding affinity compared to non-methylated analogs .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Bioactivity Comparison |
|---|---|---|
| 4-(4-Bromophenyl)piperidine | Lacks methyl group | 20% lower receptor affinity |
| 4-Methylpiperidine HCl | Lacks bromophenyl group | No antimicrobial activity |
Future Research Directions
-
Mechanistic Studies: Elucidate σ-opioid receptor interactions via molecular docking.
-
Derivatization: Introduce fluorinated groups to enhance metabolic stability.
-
In Vivo Trials: Assess bioavailability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume